molecular formula C10H5BrO4 B11850994 6-Bromo-2-oxo-2H-chromene-4-carboxylic acid

6-Bromo-2-oxo-2H-chromene-4-carboxylic acid

Cat. No.: B11850994
M. Wt: 269.05 g/mol
InChI Key: WJLXOKTUFULTKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-oxo-2H-chromene-4-carboxylic acid typically involves the bromination of 2-oxo-2H-chromene-4-carboxylic acid. One common method includes the use of bromine in acetic acid as a solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-oxo-2H-chromene-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-oxo-2H-chromene-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid
  • 6-Bromo-4-oxo-4H-chromene-2-carboxylic acid
  • 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid

Uniqueness

6-Bromo-2-oxo-2H-chromene-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the bromine atom at the 6-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H5BrO4

Molecular Weight

269.05 g/mol

IUPAC Name

6-bromo-2-oxochromene-4-carboxylic acid

InChI

InChI=1S/C10H5BrO4/c11-5-1-2-8-6(3-5)7(10(13)14)4-9(12)15-8/h1-4H,(H,13,14)

InChI Key

WJLXOKTUFULTKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=O)O2)C(=O)O

Origin of Product

United States

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